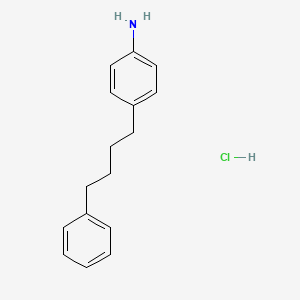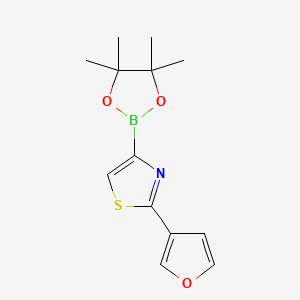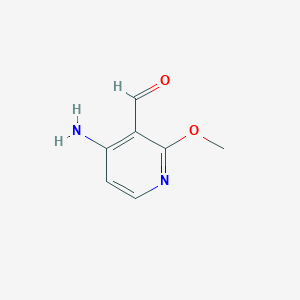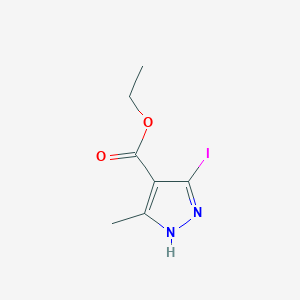
4-(4-Phenylbutyl)Aniline HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE (11): . It is a derivative of benzenamine, where the amine group is substituted with a 4-phenylbutyl group, and it forms a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE (1:1) typically involves the reaction of 4-phenylbutyl bromide with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the aniline group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products depending on the reaction conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly on the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Various oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of substituted anilines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE involves its interaction with various molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Aniline: A simpler derivative of benzenamine without the 4-phenylbutyl substitution.
N-Phenyl-1-naphthylamine: Another substituted aniline with different substituents on the benzene ring.
4-Aminobiphenyl: A compound with a similar structure but with a biphenyl group instead of the 4-phenylbutyl group.
Uniqueness: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
15866-72-5 |
|---|---|
Fórmula molecular |
C16H20ClN |
Peso molecular |
261.79 g/mol |
Nombre IUPAC |
4-(4-phenylbutyl)aniline;hydrochloride |
InChI |
InChI=1S/C16H19N.ClH/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14;/h1-3,6-7,10-13H,4-5,8-9,17H2;1H |
Clave InChI |
ZDMAXCAKCZTTTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)



![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)
